molecular formula C6H13ClFNO B2910583 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol hydrochloride CAS No. 2303565-96-8

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol hydrochloride

Cat. No.: B2910583
CAS No.: 2303565-96-8
M. Wt: 169.62
InChI Key: VJIJKIDPCAHSMJ-UHFFFAOYSA-N
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Description

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol hydrochloride (CAS 2303565-96-8) is a high-value azetidine-based chemical building block of significant interest in pharmaceutical research and development, particularly as a critical intermediate in the synthesis of novel Selective Estrogen Receptor Degraders (SERDs) . These SERDs are a class of investigational therapeutics targeting estrogen receptor-positive (ER+) cancers, such as breast cancer, by antagonizing and degrading the estrogen receptor, thereby inhibiting cancer cell proliferation . Its primary research value lies in its structural role as a key side chain in advanced drug candidates, where the fluoromethylazetidine moiety is engineered to enhance the compound's potency and pharmacological profile . This compound serves as a fundamental synthetic precursor in the construction of complex molecules like Imlunestrant and other chromene-based SERDs under clinical investigation . The incorporation of the 3-(fluoromethyl)azetidine group, via this ethanol derivative, is a strategic design element in modern cancer drug discovery to improve the efficacy against certain resistant forms of breast cancer . The synthetic pathway for this compound is well-established, often involving the reaction of 3-(fluoromethyl)azetidine with a suitable ethanol derivative, followed by salt formation . Researchers should note that this product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied as a solid and must be handled by trained personnel in a laboratory setting. Appropriate safety precautions must be observed; consult the Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-3-6-4-8(5-6)1-2-9;/h6,9H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIJKIDPCAHSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCO)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol hydrochloride typically involves the reaction of azetidine with a fluoromethylating agent under controlled conditions. One common method involves the use of fluoromethyl iodide in the presence of a base, followed by the addition of ethan-1-ol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the fluoromethyl group or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a de-fluorinated or de-hydroxylated product.

    Substitution: Formation of azetidine derivatives with different substituents.

Scientific Research Applications

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The ethan-1-ol moiety may also play a role in the compound’s solubility and bioavailability, influencing its overall efficacy.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related azetidine derivatives and other hydrochlorides:

Compound Name Core Structure Key Substituents Molecular Formula Pharmacological Use Reference
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol HCl Azetidine 3-fluoromethyl, 1-(2-hydroxyethyl), HCl C₆H₁₂ClFNO Undocumented (potential TLR modulation)
Azetidin-3-ol hydrochloride Azetidine 3-hydroxy C₃H₈ClNO Synthetic intermediate
Fluphenazine hydrochloride Phenothiazine + piperazine Trifluoromethyl, piperazine side chain C₂₂H₂₆F₃N₃O₂S·2HCl Antipsychotic (D2 receptor antagonist)
5-[...]Quinoline-8-carbonitrile derivative Quinoline + morpholine Azetidin-1-yl, tetrahydropyrazolo-pyridine C₂₄H₂₆N₆O₂ TLR7-9 antagonist (autoimmune therapy)
Dopamine hydrochloride Phenethylamine 3,4-dihydroxyphenyl, ethylamine, HCl C₈H₁₂ClNO₂ Neurotransmitter (Parkinson’s therapy)

Key Observations :

  • Azetidine Derivatives : The target compound and Azetidin-3-ol hydrochloride share a four-membered ring but differ in substituents (fluoromethyl vs. hydroxyl). Fluorination likely enhances lipophilicity and metabolic stability compared to hydroxylated analogs .
  • TLR Antagonists: The quinoline derivative in incorporates azetidine as part of a larger scaffold, suggesting azetidine’s utility in modulating immune targets. The target compound’s smaller size may limit its binding affinity but improve bioavailability .
  • Hydrochloride Salts : Both fluphenazine and dopamine use hydrochloride salts to improve water solubility. The target compound’s salt form similarly enhances its pharmaceutical applicability .

Physicochemical Properties

Data from and related compounds:

Property 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol HCl (Inferred) Azetidin-3-ol HCl Fluphenazine HCl
Molecular Weight ~163.6 g/mol 109.55 g/mol 510.43 g/mol
Melting Point Not reported Not reported 226–233°C
Topological Polar Surface Area (TPSA) ~40–50 Ų (estimated) 23.5 Ų 65.5 Ų
Solubility High (due to HCl salt) Moderate Low (requires formulation)

Analysis :

  • The target compound’s TPSA (estimated 40–50 Ų) suggests moderate polarity, balancing solubility and membrane permeability. This contrasts with fluphenazine’s high TPSA (65.5 Ų), which may limit blood-brain barrier penetration despite its antipsychotic use .

Pharmacological Potential

  • TLR Modulation: The azetidine-containing quinoline derivative in demonstrates TLR7-9 antagonism, suggesting the azetidine moiety’s role in immune receptor binding .
  • Neurological Effects: Fluphenazine’s D2 receptor antagonism highlights the piperazine-azetidine scaffold’s relevance in CNS targeting. The target compound’s ethanolamine side chain may facilitate similar interactions .

Biological Activity

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol hydrochloride, with CAS number 2303565-96-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its interaction with estrogen receptors and potential applications in cancer therapy.

Basic Information

PropertyDetails
IUPAC Name 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol hydrochloride
Molecular Formula C₆H₁₃ClFNO
Molecular Weight 169.62 g/mol
CAS Number 2303565-96-8

Structural Characteristics

The compound features a fluoromethyl group attached to an azetidine ring, which may influence its biological interactions and pharmacokinetic properties. The presence of the hydroxyl group also suggests potential for hydrogen bonding, impacting its binding affinity to biological targets.

Interaction with Estrogen Receptors

Research indicates that this compound serves as an intermediate in the synthesis of estrogen receptor modulators. Estrogen receptors (ERs), including ER-alpha and ER-beta, are critical in various physiological processes and are implicated in the development of several cancers, notably breast and ovarian cancer .

The compound is designed to modulate estrogen receptor activity, potentially offering therapeutic benefits in conditions sensitive to estrogen levels. The modulation can lead to either agonistic or antagonistic effects depending on the specific receptor subtype and tissue context .

Anticancer Potential

Azetidine derivatives, including this compound, have shown promise in preclinical studies for their anticancer activities. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 at nanomolar concentrations .

Case Studies

  • Breast Cancer Models : In vitro studies revealed that certain azetidine derivatives exhibit selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is critical for developing effective cancer therapies with reduced side effects .
  • Antiviral Activity : Some azetidine derivatives have also been evaluated for antiviral properties against viruses like influenza A and coronaviruses. Although specific data on this compound is limited, related compounds have shown moderate efficacy against viral replication .

Antimicrobial Properties

While the primary focus has been on cancer therapy, there is emerging evidence that azetidine derivatives possess antimicrobial properties. Compounds similar to 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol have been screened against various bacterial strains, indicating potential as antibacterial agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Estrogen Modulation Potential agonist/antagonist effects on ERs
Anticancer Activity Significant antiproliferative effects in vitro
Antiviral Activity Moderate inhibition of viral replication
Antimicrobial Properties Activity against Gram-positive bacteria

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